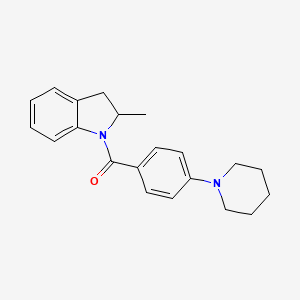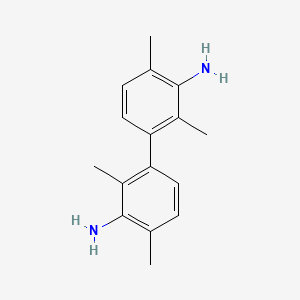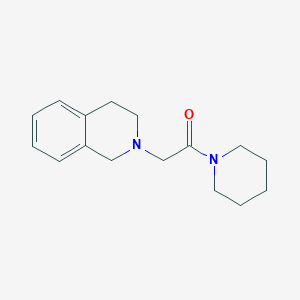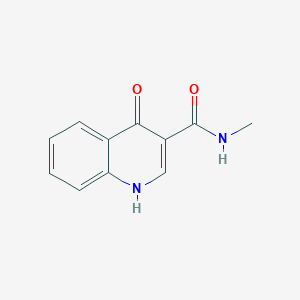
5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has shown promising results in scientific research applications.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide has shown potential applications in various fields of scientific research. It has been reported as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been reported to have anti-inflammatory and anti-cancer properties. It has been used in the development of novel therapeutics for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide involves the inhibition of protein kinase CK2. This compound binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates. This results in the inhibition of various cellular processes that are regulated by CK2, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been reported to have neuroprotective effects by reducing the accumulation of amyloid-beta (Aβ) peptides in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide in lab experiments include its potent inhibitory activity against protein kinase CK2, its anti-inflammatory and anti-cancer properties, and its ability to penetrate the blood-brain barrier. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
The future directions for the research of 5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide include the development of novel therapeutics for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. Furthermore, the potential toxicity and limited solubility of this compound need to be addressed in future studies. The development of more efficient and cost-effective synthesis methods for this compound is also an area of future research. Finally, the identification of new targets for this compound and the elucidation of its mechanism of action in different cellular processes are also important areas of future research.
Synthesemethoden
The synthesis of 5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide has been reported using different methods. One of the most common methods reported in the literature involves the reaction between 5-chloro-2,1-benzothiazole-3-carboxylic acid and N-(4-pyrrolidin-1-ylsulfonyl)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for a specific time period.
Eigenschaften
IUPAC Name |
5-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,1-benzothiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-12-3-8-16-15(11-12)17(26-21-16)18(23)20-13-4-6-14(7-5-13)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHBEEPZDHZUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C4C=C(C=CC4=NS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)

![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)

![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)



![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)
